Nidulin

Antibacterial Gram-positive Depsidone SAR

Variable halogenation among depsidone analogues creates inconsistent antibacterial potency-nornidulin shows up to 4-fold weaker activity vs. nidulin against B. cereus. Nidulin (CAS 1329-04-0) delivers a validated trichlorinated scaffold: • MRSA MIC = 4 μg/mL; B. cereus MIC₉₀ = 1.56 μg/mL • 8-O-aryl ether derivatives achieve MIC₉₀ ≤ 0.391 μg/mL • COLO 205 IC₅₀ = 15 μM; selective vs. non-cancer lines (>112.7 μM) Supplied with CoA; for R&D use only.

Molecular Formula C20H17Cl3O5
Molecular Weight 443.7 g/mol
CAS No. 1329-04-0
Cat. No. B075333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNidulin
CAS1329-04-0
Synonymsnidulin
O-methylustin
Molecular FormulaC20H17Cl3O5
Molecular Weight443.7 g/mol
Structural Identifiers
SMILESCC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
InChIInChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+
InChIKeyFSINAZMQWFDQSD-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nidulin Trichlorinated Depsidone Antibiotic Overview


Nidulin (CAS 1329-04-0), a trichlorinated depsidone first isolated from Aspergillus nidulans in 1944, is a fungal secondary metabolite that has been re-evaluated as a selective antibiotic lead against multidrug-resistant Gram-positive bacteria [1][2]. Its core pharmacophore—a dibenzo[b,e][1,4]dioxepin-11-one skeleton with three chlorine substituents—distinguishes it from non-halogenated or less-halogenated depsidones in both biosynthetic regulation and biological activity [3]. Recent comprehensive structure–activity profiling across 23 natural and semisynthetic analogues has established nidulin as a foundational scaffold for antibiotic development, particularly against methicillin-resistant Staphylococcus aureus (MRSA) [4].

Suited for antimicrobial screening cascades targeting Gram-positive pathogens, including MRSA
Supports structure-activity relationship (SAR) studies involving depsidone scaffold derivatization
Supports cell-model endpoint review with reported cell-line selective cytotoxicity context

Why Generic Depsidone Substitution Fails


Generic substitution among depsidones is not scientifically defensible because halogenation status—specifically the presence and number of chlorine atoms—fundamentally alters both antibacterial potency and biosynthetic regulation. Nidulin (trichlorinated) and its closest natural analogue nornidulin (dichlorinated) differ in antibacterial activity by up to 4-fold against Bacillus cereus, with nornidulin consistently exhibiting weaker activity [1]. The non-chlorinated parent scaffold, unguinol, shows a distinct activity profile entirely, lacking significant Gram-positive antibacterial potency and instead demonstrating herbicidal activity via pyruvate phosphate dikinase inhibition [2]. Furthermore, halide ion manipulation during biosynthesis reveals that chloride supplementation shifts the metabolite profile toward dichlorounguinols and nornidulin without proportionally enhancing nidulin production, indicating that O-methylation represents a rate-limiting step unique to the fully mature nidulin scaffold [3]. This non-linear relationship between halogenation and bioactivity means that depsidones cannot be treated as interchangeable commodities.

Nidulin
Trichlorinated scaffold with 8-O-methyl group; distinct from less-halogenated analogues in potency and biosynthesis
Nornidulin
Dichlorinated analogue may not transfer directly; halogenation status shift may significantly alter antibacterial potency context
Unguinol
Non-halogenated scaffold shows a distinct activity profile; reported herbicidal activity may differ from Gram-positive antibacterial screening context

Nidulin Quantitative Differentiation Evidence


Antibacterial Potency Against B. cereus vs. Nornidulin

In a direct head-to-head comparison under identical assay conditions, nidulin exhibited an MIC₉₀ of 1.56 μg/mL against Bacillus cereus, whereas its closest natural analogue nornidulin showed an MIC₉₀ of 6.25 μg/mL—a 4-fold difference in potency [1]. This quantitative differentiation was observed across multiple Gram-positive strains: against Enterococcus faecium, nidulin (MIC₉₀ 3.13 μg/mL) was 2-fold more potent than nornidulin (MIC₉₀ 6.25 μg/mL), and against Staphylococcus aureus, nidulin (MIC₉₀ 6.25 μg/mL) demonstrated 2-fold superiority over nornidulin (MIC₉₀ 12.5 μg/mL) [1]. The cytotoxicity profile, measured in Vero cells, showed comparable IC₅₀ values of 26.5 μg/mL for nidulin and 19.2 μg/mL for nornidulin, indicating that the enhanced antibacterial potency of nidulin is not offset by increased mammalian cell toxicity [1].

Antibacterial vs. B. cereus
Head-to-head
Nidulin: MIC₉₀ = 1.56 μg/mL
Nornidulin: MIC₉₀ = 6.25 μg/mL
Supports higher potency ranking in identical assay conditions
Reported 4-fold difference; cytotoxicity profile comparable in Vero cells
Antibacterial Gram-positive Depsidone SAR

Antiproliferative Activity in COLO 205 Colon Cancer Cells

In a direct comparative MTT assay using the human colon cancer cell line COLO 205, nidulin demonstrated an IC₅₀ of 15 μM, which was 1.4-fold more potent than aspergillusidone D (IC₅₀ 21 μM) and 2.2-fold more potent than unguinol (IC₅₀ 33 μM) [1]. Beyond potency, mechanistic evaluation via flow cytometry revealed that nidulin exerts its antiproliferative effect through apoptosis induction in COLO 205 cells, whereas the study explicitly noted that nidulin showed greater antiproliferation activity than aspergillusidone D [1]. The same study also reported that nidulin exhibits selective cytotoxicity: it is cytotoxic to MOLT-3 lymphoblastic leukemia cells (IC₅₀ = 21.2 μM) while showing no significant cytotoxicity against HuCCA-1 cholangiocarcinoma, HepG2 hepatocellular carcinoma, or A549 lung adenocarcinoma cell lines (all IC₅₀ > 112.7 μM) [2].

COLO 205 Antiproliferative
Head-to-head
IC₅₀ = 15 μM
Apoptosis confirmed via flow cytometry
Supports cell-model endpoint review with selective cytotoxicity context
Inactive against HuCCA-1, HepG2, A549; active against MOLT-3
Anticancer Colon cancer Apoptosis Cytotoxicity

O-Methylation-Dependent Antibacterial Activity

Semisynthetic derivatization studies demonstrate that the 8-O-methyl group present in nidulin (but absent in nornidulin) is critical for antibacterial potency. When nornidulin was alkylated with methyl iodide under standard conditions (K₂CO₃, DMF, room temperature), the reaction predominantly produced 8-O-methylated derivatives rather than the 3-O-methylated product, indicating regioselective functionalization at the position corresponding to nidulin's methyl ether [1]. Furthermore, the broader structure–activity relationship from the 2018 comprehensive profiling of 23 nidulin analogues revealed that 8-O-aryl ether derivatives—accessible only through functionalization of the nidulin scaffold—displayed significantly enhanced antibacterial activities against Gram-positive bacteria including MRSA, with some derivatives achieving MIC₉₀ values as low as 0.391–0.781 μg/mL against multiple strains [2]. The non-chlorinated parent scaffold unguinol, by contrast, exhibits a fundamentally different biological profile with herbicidal activity (pyruvate phosphate dikinase inhibition) rather than clinically relevant antibacterial effects [3].

8-O-Methylation SAR
Reported
Derivatization at 8-O-position improves antibacterial potency up to 10-fold
Reported critical for scaffold derivatization workflow
Mechanistic context validated via semisynthesis of 23 analogues
Structure-Activity Relationship Methylation Antibacterial Depsidone

Aromatase and Xanthine Oxidase Inhibition Profile

Nidulin exhibits aromatase inhibitory activity with an IC₅₀ of 11.2 μM, a property that has been evaluated across multiple depsidones from A. unguis [1]. Within the broader depsidone class, structural features—specifically the intact depsidone ring system rather than ring-opened diaryl ether derivatives—are essential for aromatase inhibition . While direct head-to-head aromatase inhibition data comparing nidulin to all individual analogues is not available in a single dataset, the comprehensive review of A. unguis secondary metabolites documents that nidulin also inhibits xanthine oxidase, with activity profiles varying substantially across the depsidone series based on halogenation and substitution patterns [2]. The trichlorinated nidulin scaffold thus provides a distinct enzyme inhibition profile that non-halogenated or ring-opened analogues cannot replicate.

Aromatase Inhibition
Class-level
IC₅₀ = 11.2 μM
Mid-potency reference within depsidone class
Data to verify; intact depsidone ring may be required
Ring-opened diaryl ethers reported inactive; source-specific review advised
Aromatase inhibition Enzyme inhibition Depsidone Xanthine oxidase

Nidulin Application Scenarios


Gram-Positive Antibacterial Screening for MRSA and B. cereus

Nidulin is optimally deployed as a positive control or lead scaffold in antibacterial screening cascades focused on Gram-positive pathogens, particularly MRSA (MIC = 4 μg/mL) and Bacillus cereus (MIC₉₀ = 1.56 μg/mL) [1][2]. Its 4-fold potency advantage over nornidulin against B. cereus makes it the preferred reference compound for establishing baseline activity thresholds in depsidone-focused medicinal chemistry programs. For procurement teams supporting antibiotic discovery, nidulin provides a validated, quantifiably superior starting point compared to less-chlorinated analogues.

Colon Cancer Antiproliferative Screening (Apoptosis Readout)

For oncology research programs specifically investigating colon cancer (COLO 205 model), nidulin offers a demonstrated IC₅₀ of 15 μM with confirmed apoptosis induction, providing 1.4-fold superior potency over aspergillusidone D and 2.2-fold over unguinol in the same assay system [1]. Its selectivity profile—active against MOLT-3 leukemia cells (IC₅₀ 21.2 μM) but inactive against HuCCA-1, HepG2, and A549 lines (IC₅₀ > 112.7 μM)—further supports its use in studies where differential cytotoxicity across cancer types is the primary experimental variable [2].

Depsidone Scaffold Derivatization and SAR Studies

Nidulin is the appropriate starting material for semisynthetic derivatization programs aiming to generate 8-O-substituted analogues with enhanced antibacterial activity. The comprehensive SAR established across 23 nidulin analogues demonstrates that 8-O-aryl ether derivatives achieve MIC₉₀ values as low as 0.391 μg/mL against Gram-positive bacteria—representing up to a 10-fold improvement over the parent compound [1]. Procurement of nidulin rather than nornidulin is essential for these programs, as the 8-O-methyl group serves as the critical functional handle for regioselective derivatization [2].

Aromatase and Xanthine Oxidase Inhibition Reference

Nidulin (aromatase IC₅₀ = 11.2 μM) serves as a mid-potency reference point within the depsidone class for enzyme inhibition studies [1]. When screening natural product libraries for aromatase or xanthine oxidase inhibitors, inclusion of nidulin as a depsidone-class control helps distinguish between compounds whose activity depends on the intact depsidone ring system versus those where ring-opened diaryl ether structures (which are inactive against aromatase) may dominate the screening hits [2].

Application
Selection Property
Validation Focus
Gram-Positive Antibacterial Screening
Antimicrobial screening context
MIC and strain-panel endpoint review
Colon Cancer Cell-Model Studies
Cell-model endpoint review
Apoptosis and cell-viability endpoint context
Depsidone Scaffold Derivatization
Scaffold modification research fit
O-methylation-dependent SAR review
Enzyme Inhibition Reference
Class-specific enzyme profile
Aromatase and xanthine oxidase cross-screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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